Ethyl 3-bromo-5-cyanobenzoate
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Overview
Description
Ethyl 3-bromo-5-cyanobenzoate is an organic compound with the molecular formula C10H8BrNO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by bromine and cyano groups, respectively. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-bromo-5-cyanobenzoate can be synthesized through several methods. One common method involves the bromination of ethyl benzoate followed by the introduction of a cyano group. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a catalyst like iron or aluminum chloride. The cyano group can be introduced using a cyanating agent like copper(I) cyanide under appropriate conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and cyanation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-5-cyanobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The ethyl ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the bromine atom under basic conditions.
Reduction: Reducing agents like LiAlH4 or hydrogen gas with a palladium catalyst can reduce the cyano group.
Oxidation: Strong oxidizing agents like KMnO4 or chromium trioxide (CrO3) can oxidize the ester group.
Major Products
Substitution: Products include ethyl 3-amino-5-cyanobenzoate or ethyl 3-thio-5-cyanobenzoate.
Reduction: The major product is ethyl 3-bromo-5-aminobenzoate.
Oxidation: The major product is 3-bromo-5-cyanobenzoic acid.
Scientific Research Applications
Ethyl 3-bromo-5-cyanobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Research into its derivatives has shown potential for developing new drugs with various therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of ethyl 3-bromo-5-cyanobenzoate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. The bromine and cyano groups on the benzene ring influence its reactivity, making it suitable for nucleophilic substitution and other reactions. The molecular targets and pathways involved vary based on the specific reaction or application .
Comparison with Similar Compounds
Ethyl 3-bromo-5-cyanobenzoate can be compared with similar compounds such as:
Ethyl 3-bromo-4-cyanobenzoate: Similar structure but with the cyano group at the 4-position instead of the 5-position.
Ethyl 3-bromo-5-nitrobenzoate: Similar structure but with a nitro group instead of a cyano group.
Ethyl 3-chloro-5-cyanobenzoate: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
This compound is unique due to the specific positioning of the bromine and cyano groups, which influence its reactivity and applications. The combination of these functional groups makes it a versatile intermediate in organic synthesis .
Biological Activity
Ethyl 3-bromo-5-cyanobenzoate is an aromatic ester with the molecular formula C10H8BrNO2. This compound is characterized by the presence of a bromine atom at the 3-position and a cyano group at the 5-position on the benzene ring. Its unique arrangement of functional groups contributes to its chemical reactivity and potential biological activities, making it a subject of interest in various fields, including medicinal chemistry and biochemistry.
Synthesis
This compound can be synthesized through several methods, including:
- Bromination : The introduction of bromine into the aromatic ring.
- Cyanation : The addition of a cyano group using appropriate reagents.
- Esterification : Formation of the ester from benzoic acid derivatives.
These synthetic routes allow for modifications that can enhance biological activity or alter pharmacokinetic properties.
Enzyme Interaction
Research indicates that this compound can modulate enzyme activities, particularly through interactions with cytochrome P450 enzymes and protein kinases. These interactions are crucial for drug metabolism and cellular signaling pathways, suggesting a potential role in pharmacological applications.
Antimicrobial Properties
In vitro studies have demonstrated that this compound exhibits antimicrobial activity against various pathogens. Its effectiveness has been evaluated against resistant strains of bacteria, indicating promising applications in combating drug-resistant infections. The minimum inhibitory concentration (MIC) values for effective strains have been reported to range from 0.25 to 16 µg/mL, showing significant potency without cytotoxic effects on human cell lines .
Cytotoxicity Studies
Cytotoxicity assays conducted on different cancer cell lines, such as L1210 (murine leukemia) and HeLa (human cervix carcinoma), revealed that this compound possesses selective cytotoxic properties. The compound displayed an IC50 value indicating its ability to inhibit cell proliferation effectively, making it a candidate for further research in cancer therapeutics .
Study on Drug Resistance
A recent study focused on developing new anti-tubercular leads highlighted the compound's potential in overcoming drug resistance in Mycobacterium tuberculosis (Mtb). The compound was part of a library screened for activity against drug-resistant Mtb strains, demonstrating significant efficacy and a favorable selectivity index, which suggests its viability as a therapeutic agent against tuberculosis .
Mechanistic Studies
Mechanistic studies have explored how this compound interacts with molecular targets. It has been shown to influence signaling pathways related to inflammation and cancer progression, potentially through inhibition of specific kinases involved in these processes .
Comparative Analysis
To better understand the uniqueness of this compound, a comparative analysis with similar compounds is presented below:
Compound Name | Molecular Formula | Similarity Index |
---|---|---|
Ethyl 3-bromo-4-cyanobenzoate | C10H8BrNO2 | 0.95 |
Mthis compound | C9H6BrNO2 | 1.00 |
Methyl 2-bromo-5-cyanobenzoate | C9H6BrNO2 | 0.95 |
Ethyl 4-bromo-5-cyanobenzoate | C10H8BrNO2 | 0.90 |
This table illustrates that while there are structurally similar compounds, this compound’s specific arrangement allows for distinct biological activities.
Properties
IUPAC Name |
ethyl 3-bromo-5-cyanobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-2-14-10(13)8-3-7(6-12)4-9(11)5-8/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQAFALHWYUHJSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)C#N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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